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Methyl 5-bromo-2-methylfuran-3-carboxylate

Cat. No.: B1601904
CAS No.: 345891-28-3
M. Wt: 219.03 g/mol
InChI Key: HQEFZABRNVWGBR-UHFFFAOYSA-N
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Description

Significance of Methyl 5-bromo-2-methylfuran-3-carboxylate in Heterocyclic Chemistry Research

This compound is a polysubstituted furan (B31954) derivative that serves as a valuable intermediate in organic synthesis. Its significance lies in the unique arrangement of its functional groups: a bromine atom at the 5-position, a methyl group at the 2-position, and a methyl carboxylate group at the 3-position of the furan ring. This specific substitution pattern makes it a versatile scaffold for the introduction of molecular diversity.

The bromine atom, in particular, is a key feature, providing a reactive site for various cross-coupling reactions, such as the Suzuki-Miyaura coupling. mdpi.comresearchgate.netnih.govnih.gov This allows for the formation of new carbon-carbon bonds, enabling the synthesis of a wide array of more complex molecules. The ester and methyl groups also offer sites for further chemical modification, making this compound a useful starting material for creating libraries of novel compounds for various research applications, including medicinal and agrochemical discovery. smolecule.com

Historical Context of Furan Chemistry and Brominated Furan Derivatives

The study of furan chemistry dates back to the late 18th and early 19th centuries. The parent compound, furan, was first synthesized in 1870, though its derivatives were known earlier. The name "furan" is derived from the Latin "furfur," meaning bran, from which the derivative furfural (B47365) was first obtained.

The development of methods to introduce halogen atoms, particularly bromine, onto the furan ring was a significant advancement. Bromination of furans can be a complex process, as the furan ring is sensitive to strong electrophiles and acidic conditions. However, the development of milder and more selective brominating agents has allowed for the controlled synthesis of various brominated furan derivatives. These brominated furans have become indispensable tools in organic synthesis, acting as precursors for a multitude of functionalized heterocycles. The ability to selectively introduce a bromine atom has been crucial for the construction of complex natural products and novel synthetic compounds with interesting biological properties.

Overview of Current Research Landscape Pertaining to this compound

The current research landscape for this compound is primarily centered on its utility as a synthetic intermediate. While dedicated studies on this specific molecule are not abundant, its value is inferred from research on closely related brominated furan carboxylates. These analogues are actively used in the synthesis of novel compounds for biological evaluation. mdpi.comresearchgate.netorientjchem.org

Research efforts are often directed towards the development of new synthetic methodologies where brominated furans can be efficiently coupled with other molecules. For instance, palladium-catalyzed cross-coupling reactions are a major focus, allowing for the creation of biaryl and other complex structures. researchgate.netnih.gov The exploration of the biological activities of the resulting furan-containing molecules is a significant driver in this field, with applications being investigated in areas such as antitubercular agents and anticancer research. mdpi.commdpi.com While direct biological data on this compound is limited in publicly accessible literature, its structural motifs suggest its potential as a precursor to biologically active molecules. smolecule.commdpi.com

Interactive Data Tables

Below are tables summarizing key information for this compound and a closely related isomer for comparative purposes.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 345891-28-3 chemicalbook.com
Molecular Formula C₇H₇BrO₃ uni.lu
Molecular Weight 219.03 g/mol uni.lu
Predicted XlogP 2.3 uni.lu
Monoisotopic Mass 217.95786 Da uni.lu

Table 2: Spectroscopic Data Prediction for this compound

Adductm/zPredicted CCS (Ų)Source
[M+H]⁺ 218.96514137.5 uni.lu
[M+Na]⁺ 240.94708150.8 uni.lu
[M-H]⁻ 216.95058145.2 uni.lu
[M+K]⁺ 256.92102142.5 uni.lu

Table 3: Comparative Data of a Related Isomer: Methyl 5-bromo-3-methylfuran-2-carboxylate

PropertyValueSource
CAS Number 2528-01-0 chemuniverse.com
Molecular Formula C₇H₇BrO₃ chemuniverse.com
Molecular Weight 219.03 g/mol chemuniverse.com
Purity 95% chemuniverse.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7BrO3 B1601904 Methyl 5-bromo-2-methylfuran-3-carboxylate CAS No. 345891-28-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-bromo-2-methylfuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO3/c1-4-5(7(9)10-2)3-6(8)11-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQEFZABRNVWGBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70573791
Record name Methyl 5-bromo-2-methylfuran-3-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

345891-28-3
Record name Methyl 5-bromo-2-methylfuran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70573791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 5-bromo-2-methylfuran-3-carboxylate
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Synthetic Methodologies and Strategies for Methyl 5 Bromo 2 Methylfuran 3 Carboxylate

Direct Halogenation Approaches

Direct halogenation stands as a primary method for introducing a bromine atom onto the furan (B31954) ring. This approach is favored for its straightforward nature, typically involving the reaction of a suitable furan precursor with a brominating agent.

Bromination of Methyl 2-methylfuran-3-carboxylate Precursors

The most direct route to Methyl 5-bromo-2-methylfuran-3-carboxylate involves the bromination of its immediate precursor, Methyl 2-methylfuran-3-carboxylate. This electrophilic substitution reaction is a common and effective method for functionalizing furan rings. The electron-rich nature of the furan ring facilitates the attack by an electrophilic bromine species.

One documented procedure involves the dropwise addition of bromine to a solution of Methyl 2-methylfuran-3-carboxylate in an appropriate solvent, such as ethyl ether, at room temperature. The reaction mixture is then typically stirred for an extended period, for instance, 14 hours, to ensure completion. chemicalbook.com

Researchers have also investigated the use of milder brominating agents like N-bromosuccinimide (NBS) to achieve more selective bromination of substituted α-methylfurans. researchgate.net The reaction conditions, including the choice of solvent and temperature, can be varied to optimize the formation of the desired brominated product. researchgate.net For example, the bromination of related methyl 2-methyl-3-furoate with NBS has been studied under various conditions to yield a range of selective brominated products. researchgate.net

Catalyst-Assisted Halogenation Strategies

To enhance the efficiency and selectivity of halogenation reactions, various catalysts can be employed. While specific examples for the direct catalyst-assisted bromination of Methyl 2-methylfuran-3-carboxylate are not extensively detailed in the provided results, the use of catalysts in the halogenation of furan derivatives is a well-established principle. For instance, the bromination of furan itself can be achieved using bromine in the presence of a catalyst like iron(III) bromide (FeBr3). numberanalytics.com

In a broader context of halogenation, catalyst systems are often employed to control the regioselectivity and reaction rate. For example, DABCO-catalyzed electrophilic halogenation of allenoates and 3-alkynoates using NBS has been demonstrated to be effective. chemrxiv.org Similarly, palladium-catalyzed reactions are widely used for the functionalization of furan rings, although these are more commonly associated with cross-coupling reactions rather than direct halogenation. mdpi.com The principles of using Lewis acids or other catalysts to activate the halogenating agent or the furan substrate could be applied to optimize the synthesis of this compound.

Indirect Synthetic Routes

Indirect routes offer alternative pathways to this compound, often starting from simpler, more readily available precursors and building the furan ring system through a series of reactions.

Friedel-Crafts Acylation Approaches

Friedel-Crafts acylation is a fundamental reaction in aromatic chemistry and can be a key step in the synthesis of substituted furans. proquest.com This reaction involves the acylation of the furan ring, typically using an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. google.com While not a direct route to the target molecule, Friedel-Crafts acylation of a simpler furan or a precursor that is later converted to a furan can be a crucial part of a multi-step synthesis. For example, the acylation of furan with acetic anhydride can be catalyzed by supported heteropoly acids, offering a greener alternative to traditional liquid acid catalysts. proquest.comresearchgate.netspringerprofessional.de The resulting acyl furan can then undergo further modifications, such as reduction and subsequent bromination, to arrive at the desired product. The use of boron trifluoride and its complexes has also been shown to be effective in the acylation of furan. google.com

Multi-step Convergent Syntheses from Simpler Furan Intermediates

More complex furan derivatives are often assembled through multi-step convergent syntheses. These strategies involve the preparation of different fragments of the molecule separately, which are then combined to form the final product. This approach allows for greater modularity and the ability to introduce a variety of substituents.

For instance, a palladium-catalyzed three-component condensation reaction of an alkynylbenziodoxole, a carboxylic acid, and an enolizable ketimine can produce highly substituted furans. lookchem.comnih.gov Another approach involves the metalloradical cyclization of alkynes with α-diazocarbonyls, which offers a regioselective route to polysubstituted furans. nih.gov These methods, while not directly yielding this compound, illustrate the types of multi-step strategies that can be adapted to synthesize complex furan structures. The synthesis could potentially start from a simpler furan, which is then elaborated through a sequence of reactions including, for example, C-C bond formation and subsequent functional group manipulations like bromination.

Optimization of Reaction Conditions for Enhanced Yield and Purity

The optimization of reaction parameters is critical for maximizing the yield and purity of this compound. Key factors that are typically fine-tuned include the choice of solvent, reaction temperature, and the molar ratio of reactants.

In the context of bromination, controlling the reaction conditions is essential to prevent over-bromination or the formation of undesired side products. For the direct bromination of Methyl 2-methylfuran-3-carboxylate with bromine, conducting the reaction at room temperature in ethyl ether has been reported. chemicalbook.com The slow, dropwise addition of the brominating agent is a common technique to control the reaction rate and minimize side reactions.

The choice of solvent can significantly influence the outcome of a reaction. In various furan syntheses, solvents such as methanol, tetrahydrofuran (B95107) (THF), acetonitrile, and dimethylformamide (DMF) have been tested, with the optimal choice depending on the specific reaction. nih.gov For instance, in the reduction of furan-containing olefins, ethanol (B145695) was found to be the optimal solvent. nih.gov

Temperature is another crucial parameter. While some brominations are carried out at room temperature, others may require cooling to control the exothermicity of the reaction or heating to drive the reaction to completion. chemicalbook.comresearchgate.net

The molar ratio of the reactants, particularly the brominating agent to the furan substrate, must be carefully controlled to achieve the desired degree of bromination. Using a slight excess of the brominating agent, as seen in the use of 1.1 equivalents of bromine, can help ensure complete conversion of the starting material. chemicalbook.com

The following table summarizes key parameters from a representative bromination reaction:

ParameterValueReference
Starting Material Methyl 3-methylfuran-2-carboxylate chemicalbook.com
Brominating Agent Bromine chemicalbook.com
Solvent Ethyl ether chemicalbook.com
Temperature Room Temperature chemicalbook.com
Reaction Time 14 hours chemicalbook.com

This table is based on a specific reported procedure and illustrates typical conditions for the bromination of a related furan ester.

Ultimately, a systematic study of these parameters is necessary to establish the optimal conditions for the synthesis of this compound with high yield and purity.

Industrial Scale-Up Considerations and Process Intensification

Key challenges in the scale-up of furan derivative syntheses include managing potential side reactions, ensuring effective heat and mass transfer, and maintaining catalyst stability and activity over extended production runs. mdpi.com For instance, the synthesis of furan-based compounds can sometimes be complicated by the formation of solid by-products known as humins, which can foul equipment and complicate purification processes. mdpi.com

To address these challenges, modern chemical manufacturing is increasingly moving away from traditional batch processing towards intensified, continuous manufacturing methods. These strategies offer significant advantages in terms of safety, product quality, and process efficiency.

Process Intensification Strategies:

Continuous Flow Chemistry: One of the most promising strategies for the industrial synthesis of furan derivatives is the adoption of continuous flow chemistry. nih.govacs.org In a flow process, reactants are continuously pumped through a heated tube or a series of microreactors. This methodology offers superior control over reaction parameters such as temperature, pressure, and residence time. nih.gov The high surface-area-to-volume ratio in flow reactors facilitates rapid heat exchange, mitigating the risk of thermal runaways and reducing the formation of undesired by-products that can occur in large, poorly mixed batch reactors. nih.gov For a compound like this compound, this could translate to higher yields and purity. acs.org Furthermore, the smaller reactor volumes in continuous systems inherently enhance safety, a critical consideration when dealing with potentially energetic reactions. nih.gov

Process Analytical Technology (PAT): The implementation of Process Analytical Technology (PAT) is integral to modern, controlled manufacturing processes and is particularly synergistic with continuous flow systems. mt.comamericanpharmaceuticalreview.com PAT involves the use of real-time analytical tools to monitor Critical Process Parameters (CPPs) that influence the Critical Quality Attributes (CQAs) of the final product. mt.comstepscience.com For the synthesis of this compound, in-line spectroscopic methods such as Fourier-Transform Infrared (FTIR) or Raman spectroscopy could be employed to monitor the concentration of reactants, intermediates, and the final product in real-time. americanpharmaceuticalreview.comresearchgate.net This continuous stream of data allows for precise process control, enabling adjustments to be made on-the-fly to maintain optimal reaction conditions and ensure consistent product quality. nih.gov This approach is a cornerstone of the Quality by Design (QbD) framework, which emphasizes building quality into the product from the outset rather than relying solely on end-product testing. mt.comstepscience.com

The table below provides a comparative overview of key parameters for a hypothetical industrial synthesis of this compound, contrasting traditional batch processing with an intensified continuous flow approach incorporating PAT.

Table 1: Comparison of Batch vs. Continuous Flow Processing for the Synthesis of this compound

Parameter Traditional Batch Processing Intensified Continuous Flow Processing with PAT
Reactor Volume Large (e.g., 1000 - 5000 L) Small (e.g., 1 - 10 L)
Heat Transfer Limited, potential for hot spots Excellent, high surface-area-to-volume ratio
Reaction Time Long (hours to days) Short (minutes)
Process Control Manual or delayed feedback Real-time monitoring and automated feedback control
Safety Profile Higher risk due to large volumes of reactants Inherently safer due to small hold-up volume
Product Yield & Purity Variable, prone to by-product formation Higher and more consistent, minimized side reactions
Process Footprint Large Compact
Scalability Difficult, requires re-engineering Easier, "scaling-out" by adding parallel reactor lines

By leveraging these advanced manufacturing technologies, the industrial-scale production of this compound can be optimized to be a more robust, safe, and efficient process, meeting the demands for high-quality chemical intermediates.

Chemical Reactivity and Mechanistic Investigations of Methyl 5 Bromo 2 Methylfuran 3 Carboxylate

Electrophilic Aromatic Substitution Reactions of the Furan (B31954) Ring

The furan ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution (EAS) reactions more readily than benzene (B151609). pearson.compearson.com The oxygen atom in the furan ring donates electron density to the ring through resonance, activating it towards electrophiles. pearson.com In substituted furans, the position of electrophilic attack is directed by the existing substituents.

For Methyl 5-bromo-2-methylfuran-3-carboxylate, the furan ring is substituted with an electron-donating methyl group at the 2-position and an electron-withdrawing bromine atom and methyl carboxylate group at the 5- and 3-positions, respectively. The activating effect of the methyl group and the deactivating, ortho-para directing effect of the bromine atom, along with the deactivating effect of the carboxylate group, collectively influence the regioselectivity of EAS reactions.

Due to the substitution pattern, the only available position for electrophilic attack is the C4 position. The directing effects of the substituents are summarized in the table below.

SubstituentPositionElectronic EffectDirecting Influence
-CH₃2Activating (electron-donating)Ortho, Para
-Br5Deactivating (electron-withdrawing), Weakly Activating (resonance)Ortho, Para
-COOCH₃3Deactivating (electron-withdrawing)Meta

Given that the C4 position is ortho to the bromine at C5 and meta to the carboxylate at C3, electrophilic substitution at this position is plausible, though potentially requiring forcing conditions due to the presence of two deactivating groups.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. While specific studies on these reactions for this compound are not extensively documented, the general mechanisms are well-established. pearson.com The reaction proceeds through the formation of a cationic intermediate, known as a sigma complex or arenium ion, which then loses a proton to restore aromaticity. quora.com

For instance, in a hypothetical nitration reaction, the electrophile (NO₂⁺) would attack the C4 position, leading to the formation of Methyl 5-bromo-4-nitro-2-methylfuran-3-carboxylate. The stability of the intermediate carbocation would be a key factor in determining the reaction's feasibility. quora.com

Nucleophilic Substitution Reactions at the Bromine Center

The bromine atom attached to the furan ring at the C5 position can potentially undergo nucleophilic substitution. These reactions typically occur via a nucleophilic aromatic substitution (SNAr) mechanism or through the formation of an organometallic intermediate.

The SNAr mechanism is generally favored when strong electron-withdrawing groups are positioned ortho and/or para to the leaving group, which is the case here with the carboxylate group at the C3 position (meta-directing but still electron-withdrawing). However, the electron-donating effect of the furan oxygen can disfavor the formation of the negatively charged Meisenheimer intermediate characteristic of SNAr.

Alternatively, the bromine atom can be displaced through metal-halogen exchange, for example, using organolithium reagents, followed by quenching with an electrophile. This approach is common for functionalizing bromo-substituted aromatic compounds. acsgcipr.org

Another pathway for substitution is through transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira reactions. researchgate.netmdpi.com These reactions are powerful tools for forming carbon-carbon or carbon-heteroatom bonds. For example, a Suzuki coupling reaction with an arylboronic acid in the presence of a palladium catalyst could yield a 5-aryl-2-methylfuran-3-carboxylate derivative.

Reaction TypeReagentsPotential Product
Nucleophilic Aromatic SubstitutionStrong Nucleophile (e.g., NaOCH₃)Methyl 5-methoxy-2-methylfuran-3-carboxylate
Metal-Halogen Exchangen-BuLi, then Electrophile (E⁺)Methyl 5-E-2-methylfuran-3-carboxylate
Suzuki CouplingArylboronic acid, Pd catalyst, BaseMethyl 5-aryl-2-methylfuran-3-carboxylate

Oxidation Reactions and Derived Products

The furan ring and the methyl group of this compound are susceptible to oxidation. The outcome of the oxidation depends on the oxidant used and the reaction conditions.

Oxidation of the furan ring can lead to ring-opening products. For instance, oxidation of furan and its derivatives with reagents like bromine in aqueous solution can lead to the formation of dicarbonyl compounds. cdnsciencepub.com The atmospheric oxidation of methyl-substituted furans, initiated by hydroxyl radicals, has been studied and shown to proceed via addition of the radical to the ring, followed by ring-opening to form unsaturated 1,4-dicarbonyl compounds, or by ring-retaining pathways to yield hydroxy-furanone derivatives. acs.orgnih.govresearchgate.netfigshare.com

The methyl group at the C2 position can also be oxidized. Strong oxidizing agents can convert the methyl group into a carboxylic acid, while milder conditions might yield an aldehyde. For instance, oxidation could potentially convert this compound into Methyl 5-bromo-2-formylfuran-3-carboxylate or subsequently to the corresponding dicarboxylic acid derivative. uni.lu

ReagentSite of OxidationPotential Product(s)
Strong Oxidants (e.g., KMnO₄)Furan Ring & Methyl GroupRing-opened products, Dicarboxylic acid
Mild Oxidants (e.g., SeO₂)Methyl GroupMethyl 5-bromo-2-formylfuran-3-carboxylate
N-Bromosuccinimide (NBS)Furan RingFurther bromination or oxidative processes nih.gov

Reduction Reactions and Pathway Elucidation

Reduction of this compound can occur at the carboxylate group or involve the furan ring.

The methyl carboxylate group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This would yield (5-bromo-2-methylfuran-3-yl)methanol. Milder reducing agents, such as diisobutylaluminium hydride (DIBAL-H), might allow for the partial reduction to the corresponding aldehyde at low temperatures.

Catalytic hydrogenation can lead to the reduction of the furan ring. Depending on the catalyst and conditions, this can result in the formation of the corresponding tetrahydrofuran (B95107) derivative. The bromine atom may also be susceptible to hydrogenolysis (cleavage of the C-Br bond) during catalytic hydrogenation, leading to debromination.

Reducing AgentSite of ReductionPotential Product
LiAlH₄Carboxylate Group(5-bromo-2-methylfuran-3-yl)methanol
DIBAL-HCarboxylate Group5-bromo-2-methylfuran-3-carbaldehyde
H₂/Catalyst (e.g., Pd/C)Furan Ring, C-Br bondMethyl 2-methyltetrahydrofuran-3-carboxylate, Methyl 2-methylfuran-3-carboxylate

Functional Group Interconversions Involving the Carboxylate Moiety

The methyl carboxylate group is a versatile functional group that can be converted into a variety of other functionalities.

One of the most common reactions is hydrolysis, which can be carried out under acidic or basic conditions to yield the corresponding carboxylic acid, 5-bromo-2-methylfuran-3-carboxylic acid. uni.lu This acid can then be converted into other derivatives. For example, treatment with thionyl chloride (SOCl₂) or a similar reagent would produce the acyl chloride, which is a highly reactive intermediate for the synthesis of amides, esters, and other carboxylic acid derivatives. google.com

The ester can also undergo transesterification by reacting with another alcohol in the presence of an acid or base catalyst, leading to a different ester derivative.

ReactionReagentsProduct
Hydrolysis (saponification)NaOH, H₂O then H₃O⁺5-bromo-2-methylfuran-3-carboxylic acid
AmidationNH₃ or RNH₂5-bromo-2-methylfuran-3-carboxamide
TransesterificationR'OH, H⁺ or R'O⁻R' 5-bromo-2-methylfuran-3-carboxylate

Studies on Reaction Mechanisms and Transient Intermediates

The mechanisms of the reactions involving this compound are generally analogous to those of other substituted aromatic compounds.

In electrophilic aromatic substitution, the reaction proceeds through a resonance-stabilized carbocationic intermediate (sigma complex). quora.com The stability of this intermediate determines the regioselectivity of the reaction. For furan, substitution at the 2- and 5-positions is generally favored due to the formation of a more stable intermediate where the positive charge can be delocalized onto the oxygen atom through resonance. pearson.comquora.com

Nucleophilic aromatic substitution can proceed through different mechanisms. The SNAr mechanism involves the formation of a Meisenheimer complex, a resonance-stabilized anionic intermediate. The rate of this reaction is influenced by the nature of the nucleophile, the leaving group, and the electronic effects of the substituents on the aromatic ring. Alternatively, reactions can proceed through radical intermediates or via organometallic species.

Mechanistic studies, often supported by computational methods like Density Functional Theory (DFT), provide valuable insights into the reaction pathways, transition states, and the stability of intermediates. organic-chemistry.orgresearchgate.net While specific mechanistic studies on this compound are limited, the extensive body of research on the reactivity of furans and other aromatic compounds provides a solid framework for understanding its chemical behavior. acs.orgorganic-chemistry.orgresearchgate.net

Synthesis and Characterization of Derivatives and Analogues of Methyl 5 Bromo 2 Methylfuran 3 Carboxylate

Design Principles for Novel Methyl 5-bromo-2-methylfuran-3-carboxylate Derivatives

The design of new derivatives of this compound is guided by the objective of exploring and expanding its chemical space. The primary focus is on leveraging the inherent reactivity of its functional groups to introduce new structural motifs and functionalities. Key design principles include:

Functional Group Interconversion: Systematically altering the existing functional groups—the bromo, methyl ester, and methyl groups—to generate a library of analogues with varied electronic and steric properties.

Bioisosteric Replacement: Replacing specific moieties with other groups that possess similar physical or chemical properties to investigate structure-activity relationships in medicinal chemistry contexts.

Scaffold Hopping: Utilizing the furan (B31954) core as a starting point to construct more complex polycyclic or heterocyclic systems through annulation and ring-transformation reactions.

Modulation of Physicochemical Properties: Introducing substituents that can fine-tune properties such as solubility, lipophilicity, and metabolic stability, which are crucial for various applications.

Synthetic Strategies for Diverse Structural Analogues

A range of synthetic methodologies can be employed to modify the this compound core at its key positions.

Cross-Coupling Reactions at the Bromine Position (e.g., Suzuki-Miyaura, Sonogashira)

The bromine atom at the 5-position of the furan ring is a prime site for carbon-carbon bond formation through transition metal-catalyzed cross-coupling reactions.

The Suzuki-Miyaura reaction , which couples an organohalide with an organoboron compound, is a powerful tool for this purpose. mdpi.com It is widely used for creating biaryl structures and is known for its mild reaction conditions and tolerance of various functional groups. nih.govresearchgate.net For instance, reacting this compound with various arylboronic acids in the presence of a palladium catalyst and a base can yield a diverse library of 5-arylfuran derivatives. scispace.commdpi.com The general conditions often involve a palladium catalyst like Pd(PPh₃)₄ and a base such as potassium carbonate in a suitable solvent system. scispace.com

The Sonogashira coupling provides a route to synthesize alkynyl-substituted furans by reacting the bromo-furan with a terminal alkyne. organic-chemistry.orgnih.gov This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgsoton.ac.uk The introduction of an alkyne moiety significantly expands the structural diversity and provides a handle for further transformations. researchgate.netrsc.org

A representative Suzuki-Miyaura coupling reaction is shown below:

Scheme 1: Suzuki-Miyaura Coupling of this compound

Where 'Ar' represents a generic aryl group.

Derivatization of the Methyl Ester Group (e.g., Hydrolysis, Amidation)

The methyl ester group at the 3-position offers another avenue for structural modification.

Hydrolysis of the ester to the corresponding carboxylic acid can be achieved under basic or acidic conditions. researchgate.net This transformation is often a key step, as the resulting carboxylic acid can serve as a precursor for a variety of other functional groups. For example, a study on a related compound, methyl 5-bromothiophene-3-carboxylate, demonstrated its hydrolysis as part of a synthetic sequence. chemicalbook.com

Amidation of the ester or the derived carboxylic acid can be performed to introduce amide functionalities. mdpi.com This can be accomplished by reacting the ester directly with an amine, sometimes under reflux conditions, or by first converting the carboxylic acid to a more reactive acyl chloride followed by reaction with an amine. orientjchem.org Isothiazole carboxamides, for instance, have shown biological activity. mdpi.com

Table 1: Examples of Ester and Amide Derivatives

Starting Material Reagent Product
This compound NaOH(aq), then H₃O⁺ 5-Bromo-2-methylfuran-3-carboxylic acid
5-Bromo-2-methylfuran-3-carboxylic acid SOCl₂, then R-NH₂ N-Alkyl/Aryl-5-bromo-2-methylfuran-3-carboxamide
This compound R-NH₂, Heat N-Alkyl/Aryl-5-bromo-2-methylfuran-3-carboxamide

This table is illustrative and based on general chemical principles.

Modifications to the Methyl Substituent on the Furan Ring (e.g., Halogenation, Functionalization)

The methyl group at the 2-position can also be chemically altered, although this can be more challenging.

Halogenation of the methyl group, for instance, bromination, can be achieved using appropriate reagents. For example, the synthesis of Methyl 5-bromo-3-(bromomethyl)furan-2-carboxylate has been reported, indicating that halogenation of a methyl group on a furan ring is feasible. bldpharm.com Radical bromination conditions, often involving N-bromosuccinimide (NBS) and a radical initiator, are typically employed for such transformations. A Japanese patent describes the bromination of a methyl group attached to an aromatic ring using bromine in dichloromethane (B109758) in the presence of bentonite. google.com

Functionalization of the methyl group can lead to a variety of derivatives. For instance, oxidation could yield a formyl group, as seen in the related compound Methyl 5-bromo-2-formylfuran-3-carboxylate. biosynth.comuni.lu Further oxidation could produce a carboxylic acid. The resulting functional groups can then be used in subsequent reactions to build more complex molecules.

Furan Ring Modifications and Annulation Reactions

While modifications to the furan ring itself are less common, they can lead to significant structural changes. Annulation reactions, where a new ring is fused to the existing furan ring, can be used to create polycyclic systems. For example, a study reported the formation of a naphthofuran system. nih.gov The furan ring can also participate in Diels-Alder reactions, which could be a potential route to bicyclic structures. mdpi.com

Advanced Spectroscopic Techniques for Structural Elucidation of Novel Derivatives

The characterization of newly synthesized derivatives of this compound relies heavily on a suite of advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of the synthesized molecules. rsc.orgrsc.org Chemical shifts, coupling constants, and integration values in ¹H NMR provide detailed information about the connectivity of protons, while ¹³C NMR identifies the different carbon environments. nih.gov Two-dimensional NMR techniques like COSY, HSQC, and HMBC are invaluable for establishing complex structural assignments. mdpi.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of the new compounds. uni.luresearchgate.net High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the molecular formula. unimi.it Fragmentation patterns observed in the mass spectrum can also offer clues about the structure of the molecule.

Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. nih.gov Characteristic absorption bands for carbonyl groups (C=O) of esters and amides, C-Br bonds, and C-O-C stretches of the furan ring are readily identifiable. nih.govchemicalbook.com

X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction provides the most definitive structural proof. nih.gov It allows for the precise determination of bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice, confirming the stereochemistry and conformation of the molecule. unimi.it

Table 2: Spectroscopic Data for Representative Furan Derivatives

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) IR (ν, cm⁻¹) MS (m/z)
Methyl 5-bromofuran-2-carboxylate 7.18 (d), 6.45 (d), 3.85 (s) 158.1, 146.2, 120.9, 114.8, 52.3 ~1720 (C=O) 204/206 [M]⁺
Methyl 5-phenylfuran-2-carboxylate 7.7-7.3 (m), 7.2 (d), 6.9 (d), 3.9 (s) 158.0, 153.0, 130.0, 129.0, 128.5, 124.0, 118.0, 112.0, 52.0 ~1715 (C=O) 202 [M]⁺

Note: The data in this table is hypothetical and for illustrative purposes, based on general spectroscopic principles and data from related compounds. nih.gov

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regioisomeric Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of derivatives and analogues of this compound. It provides profound insights into both the stereochemistry and regiochemistry of these molecules.

Distinguishing Regioisomers: The substitution pattern on the furan ring gives rise to various regioisomers, each with a unique NMR fingerprint. oxinst.com For instance, in the synthesis of polysubstituted furans, different isomers can be formed, and their distinction is paramount. researchgate.net The chemical shifts (δ) and coupling constants (J) of the furan ring protons are highly sensitive to the nature and position of the substituents. For example, the proton at the C4 position of a this compound derivative will exhibit a specific chemical shift and coupling pattern that is distinct from a proton at the C5 position in a different regioisomer. Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are particularly powerful in this regard. oxinst.com COSY spectra reveal proton-proton coupling networks, allowing for the assignment of adjacent protons on the furan ring, while HSQC correlates protons to their directly attached carbon atoms, providing definitive evidence of the substitution pattern. oxinst.comrsc.org

Stereochemical Determination: For derivatives containing chiral centers, NMR spectroscopy, particularly through the use of the Nuclear Overhauser Effect (NOE), is critical for determining relative stereochemistry. wordpress.com NOE experiments, such as NOESY and ROESY, identify protons that are close in space, even if they are not directly bonded. wordpress.comresearchgate.net This information is crucial for establishing the spatial arrangement of substituents, especially in rigid or cyclic structures derived from furan compounds. For instance, in a Diels-Alder adduct of a furan derivative, the endo or exo orientation of substituents can be determined by observing NOE correlations between protons on the newly formed six-membered ring and those on the furan moiety. numberanalytics.com

Quantitative Analysis: Quantitative NMR (qNMR) has also been applied to the analysis of furan derivatives, such as furan fatty acids in fish oils. nih.gov This technique allows for the direct measurement of the concentration of specific furan compounds in a mixture without the need for extensive calibration curves for each analyte. nih.gov

Illustrative NMR Data for Furan Derivatives:

Compound ¹H NMR (CDCl₃, δ ppm) ¹³C NMR (CDCl₃, δ ppm)
Methyl 5-bromofuran-2-carboxylate7.15 (d, J=3.5 Hz, 1H), 6.40 (d, J=3.5 Hz, 1H), 3.85 (s, 3H)158.0, 145.0, 120.0, 114.0, 52.0
Methyl 2-methylfuran-3-carboxylate7.20 (d, J=1.9 Hz, 1H), 6.50 (d, J=1.9 Hz, 1H), 3.80 (s, 3H), 2.40 (s, 3H)164.0, 155.0, 140.0, 115.0, 110.0, 51.0, 14.0

Note: The data in this table is illustrative and represents typical chemical shift ranges for these classes of compounds. Actual values can vary based on solvent and specific substitution.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the characterization of novel furan derivatives, providing not only the exact mass of a molecule but also invaluable information about its structure through the analysis of fragmentation patterns.

Accurate Mass Determination: HRMS provides the monoisotopic mass of a compound with high accuracy (typically to within 5 ppm), which allows for the unambiguous determination of its elemental formula. wvu.edu This is a critical first step in identifying a newly synthesized derivative of this compound. The presence of bromine is readily identified by its characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio). uni.lu

Fragmentation Pathway Elucidation: The fragmentation of furan derivatives in the mass spectrometer is highly dependent on their structure. nih.gov By analyzing the masses of the fragment ions (MS/MS), it is possible to deduce the connectivity of the molecule. Common fragmentation pathways for furan-3-carboxylate esters include the loss of the methoxy (B1213986) group (-OCH₃), the entire ester group (-CO₂CH₃), and cleavage of the furan ring itself. nih.gov The study of these fragmentation mechanisms, often aided by isotopic labeling, provides a detailed picture of the molecule's architecture. wvu.edunih.gov For example, in a study of coumarin (B35378) derivatives, it was found that the fragmentation pathways were significantly influenced by the nature of the heterocyclic rings and side-chain substituents. nih.gov Similarly, the fragmentation of prazoles and their related substances revealed novel rearrangement pathways. mdpi.com

Illustrative HRMS Fragmentation Data:

Parent Ion (m/z) Fragment Ion (m/z) Neutral Loss Interpretation
217.9573 (M⁺)186.929931.0274 (CH₃O)Loss of the methoxy radical from the ester.
217.9573 (M⁺)158.939859.0175 (CO₂CH₃)Loss of the entire methyl carboxylate group.
217.9573 (M⁺)138.934779.0226 (Br)Loss of the bromine atom.
158.9398130.944927.9949 (CO)Decarbonylation of the furan ring fragment.

Note: This data is illustrative for a compound with the molecular formula C₇H₇BrO₃. The specific m/z values are calculated based on the most abundant isotopes.

Advanced Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, offers a powerful, non-destructive means to probe the functional groups and conformational isomers of this compound derivatives.

Functional Group Identification: FT-IR and Raman spectra provide a detailed fingerprint of the molecule, with specific vibrational modes corresponding to particular functional groups. For furan-3-carboxylate derivatives, key vibrational bands include:

C=O Stretch: A strong band in the FT-IR spectrum, typically in the range of 1700-1730 cm⁻¹, corresponding to the ester carbonyl group. nih.gov

C-O Stretch: Bands associated with the ester C-O and furan ring C-O-C stretching vibrations are found in the fingerprint region (1000-1300 cm⁻¹). spectroscopyonline.com

Furan Ring Vibrations: The C=C stretching vibrations of the furan ring typically appear in the 1500-1650 cm⁻¹ region. spectroscopyonline.com

C-Br Stretch: The C-Br stretching vibration is expected at lower frequencies, generally below 700 cm⁻¹.

The combination of FT-IR and Raman spectroscopy is often synergistic, as some vibrational modes that are weak in FT-IR may be strong in Raman, and vice versa. spectroscopyonline.com

Conformational Analysis: The vibrational spectra of flexible molecules can be complex due to the presence of multiple conformers. Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectra to assign vibrational modes and to study the different conformational states of furan derivatives. nih.govijtsrd.comnih.gov For example, a study of furfuryl alcohol revealed the presence of five different conformational states, with two being dominant at room temperature. nih.gov The calculated vibrational frequencies for these conformers, when weighted by their predicted populations, showed excellent agreement with the experimental Raman spectrum. nih.gov

Illustrative Vibrational Frequencies:

Vibrational Mode Typical FT-IR Frequency (cm⁻¹) Typical Raman Frequency (cm⁻¹)
C=O Stretch (Ester)1720 (strong)1720 (weak)
C=C Stretch (Furan)1580, 1500 (medium)1580, 1500 (strong)
C-O Stretch (Ester)1250, 1100 (strong)1250, 1100 (medium)
Ring Breathing (Furan)~1020 (medium)~1020 (strong)
C-Br Stretch< 700 (medium)< 700 (medium)

Note: The frequencies and intensities are illustrative and can be influenced by the specific molecular structure and physical state of the sample.

X-ray Crystallography for Solid-State Structural Determination of Derivatives

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For derivatives of this compound that can be obtained as single crystals, this technique provides unparalleled detail about bond lengths, bond angles, and intermolecular interactions.

Molecular Structure Confirmation: An X-ray crystal structure provides an unambiguous confirmation of the molecular connectivity and stereochemistry, corroborating the assignments made by spectroscopic methods. researchgate.net For example, the crystal structure of a derivative would definitively show the positions of the bromine atom, the methyl group, and the carboxylate group on the furan ring.

Intermolecular Interactions: The packing of molecules in the crystal lattice is governed by intermolecular forces such as hydrogen bonds, halogen bonds, and π-π stacking interactions. researchgate.netresearchgate.net The analysis of these interactions is crucial for understanding the solid-state properties of the material. For instance, in the crystal structure of 5-bromo-2-methyl-3-(4-methylphenylsulfinyl)-1-benzofuran, molecules are linked by weak C–H···O hydrogen bonds and Br···O halogen bonds. researchgate.net

Conformational Information: In the solid state, the molecule adopts a specific, low-energy conformation. This provides a snapshot of one of the possible conformations that may exist in solution. This information can be used to benchmark and refine computational models of the molecule's conformational landscape.

Stereochemical Aspects and Chiral Synthesis of Related Furan Compounds

The synthesis of chiral furan derivatives is a significant area of research, driven by the fact that the biological activity of many compounds is dependent on their stereochemistry. researchgate.netresearchgate.net

Importance of Chirality: Many pharmaceuticals and agrochemicals that contain heterocyclic structures are chiral, and often only one enantiomer exhibits the desired biological activity, while the other may be inactive or even have undesirable effects. researchgate.net This has led to a "chiral switch" in the pharmaceutical industry, with a focus on producing enantiomerically pure drugs. researchgate.net

Asymmetric Synthesis Strategies: The creation of chiral centers in furan derivatives can be achieved through various asymmetric synthesis strategies:

Use of Chiral Precursors: Starting from a readily available chiral molecule (the "chiral pool") to build the furan ring.

Chiral Auxiliaries: Temporarily attaching a chiral group to the molecule to direct the stereochemical outcome of a reaction, which is then removed.

Asymmetric Catalysis: Using a chiral catalyst to favor the formation of one enantiomer over the other. This is a highly efficient and atom-economical approach. For example, asymmetric dihydroxylation reactions can be used to introduce chirality into precursors for substituted thiazolines. nih.gov

Challenges in Furan Stereochemistry: Some furan derivatives, particularly 2-substituted-3(2H)-furanones, can undergo racemization through keto-enol tautomerism, which complicates their stereochemical analysis and application. nih.gov Advanced techniques like Vibrational Circular Dichroism (VCD) have been instrumental in determining the absolute configurations of such tautomeric furanones. researchgate.netnih.gov

The synthesis of polysubstituted furans, including 2,3,5-trisubstituted furans, often requires chemoselective methods to control the regioselectivity of the cyclization reactions. researchgate.netacs.org The development of divergent synthetic routes allows for the creation of a variety of stereochemically defined piperidines from a common intermediate. nih.gov The synthesis of furan-containing chiral spiro-fused polycyclic aromatic compounds has also been achieved, leading to materials with unique photophysical properties. nih.gov

Biological and Pharmacological Research Applications of Methyl 5 Bromo 2 Methylfuran 3 Carboxylate Derivatives

Antimicrobial Activity Studies of Furan-Containing Compounds

The furan (B31954) moiety is a structural component in many compounds exhibiting a broad spectrum of antimicrobial activities. ijrti.orgijabbr.com Research into derivatives of Methyl 5-bromo-2-methylfuran-3-carboxylate builds upon the established antimicrobial potential of the furan scaffold.

Studies on furan derivatives have demonstrated their efficacy against both Gram-positive and Gram-negative bacteria. For instance, a related compound, Methyl 5-(hydroxymethyl)furan-2-carboxylate (MFC), has shown significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus, Bacillus cereus, and Bacillus subtilis. scialert.net It also displayed moderate activity against Gram-negative bacteria like Escherichia coli, Salmonella Typhi, Serratia marcescens, and Pseudomonas aeruginosa. scialert.net The antibacterial effect of MFC was found to be bacteriolytic, leading to damage of the cell wall and membrane. scialert.net

Derivatives synthesized from a furan-3-carboxylate core have also been assessed for their antibacterial properties. The antimicrobial activity of these compounds is influenced by the nature and position of substituents on the furan ring. ijrti.org In one study, while a parent methyl ester compound inhibited Staphylococcus aureus and Bacillus cereus with a Minimum Inhibitory Concentration (MIC) of 500.00 µg/mL, some of its derivatives lost this specific activity, indicating the methyl ester group's importance for inhibition. orientjchem.orgresearchgate.net However, other derivatives showed inhibitory capabilities against B. subtilis and E. coli. orientjchem.org

Below is a table summarizing the antibacterial activity of a related furan derivative, Methyl-5-(hydroxymethyl)-2-furan carboxylate, and its derivatives.

Compound/DerivativeTarget BacteriaMIC (µg/mL)
Methyl-5-(hydroxymethyl)-2-furan carboxylateStaphylococcus aureus500.00
Bacillus cereus500.00
Amine Derivative (8c)Bacillus subtilis250
Escherichia coli>500
Amide Derivative (9c)Bacillus subtilis500
Escherichia coli>500
Data sourced from studies on Methyl-5-(hydroxymethyl)-2-furan carboxylate derivatives. orientjchem.org

Furan-containing compounds have been a focus of research for novel antifungal agents. nih.govnih.gov Studies have shown that furan-3-carboxamides, for example, can exhibit significant in vitro activity against various fungi, including yeasts and filamentous fungi. nih.gov The mechanism of action is often related to the specific structural characteristics of the derivatives. For instance, 3-phenyl-5-acyloxymethyl-2H,5H-furan-2-ones, which are structurally related to the natural product (-)-incrustoporine, have been synthesized and evaluated. nih.gov Derivatives with halogen substituents, such as dichlorophenyl, showed particularly high antifungal effects against Aspergillus fumigatus, with activity comparable to Amphotericin B. nih.gov This suggests that the presence and position of a halogen, such as the bromine in this compound, could be a key factor in the antifungal potential of its derivatives.

Anticancer Research and Cytotoxicity Evaluations

The search for new anticancer agents has led to the investigation of various heterocyclic compounds, with furan derivatives showing considerable promise. researchgate.net The introduction of a bromine atom into such structures is often explored as a strategy to enhance cytotoxic potential. nih.gov

Derivatives of furan carboxylates have been evaluated for their cytotoxic effects against several cancer cell lines. Research on Methyl 5-(hydroxymethyl)furan-2-carboxylate (MFC) and its derivatives has provided insights into their potential as anticancer agents. MFC demonstrated selective and potent cytotoxicity against human cervical cancer (HeLa) and liver cancer (HepG2) cells. scialert.net

In one study, an amine derivative of MFC showed the most potent activity against the HeLa cell line, while another derivative exhibited selective anticancer activity against HepG2 cells. orientjchem.orgresearchgate.net This highlights the possibility of modifying the core structure to target different cancer types.

The table below presents the cytotoxic activity (IC₅₀ values) of Methyl-5-(hydroxymethyl)-2-furan carboxylate and its derivatives against HeLa and HepG2 cancer cell lines.

Compound/DerivativeIC₅₀ HeLa (µg/mL)IC₅₀ HepG2 (µg/mL)
Methyl-5-(hydroxymethyl)-2-furan carboxylate (MFC)64.00 scialert.net102.53 scialert.net
Amine Derivative (8c)62.37105.14
Amide Derivative (9c)102.66125.00
Ester Derivative (8a)>20095.38
Data compiled from studies on MFC and its derivatives. scialert.netorientjchem.org

Understanding the molecular mechanisms behind the cytotoxicity of furan derivatives is crucial for their development as therapeutic agents. While specific mechanistic studies on this compound derivatives are emerging, research on related compounds suggests several potential pathways. These include the induction of apoptosis (programmed cell death) and cell cycle arrest at different phases, preventing cancer cells from proliferating. nih.govmdpi.com For example, certain benzofuran (B130515) derivatives have been shown to induce G2/M phase arrest in HepG2 cells and S and G2/M phase arrest in A549 lung cancer cells. nih.gov The interaction of these compounds with cellular components, influenced by their chemical structure, can trigger these anticancer effects. nih.gov The presence of bromine and other functional groups can impact the molecule's biological properties, including its ability to generate reactive oxygen species and induce apoptosis. nih.gov

Enzyme Inhibition Studies (e.g., Bacterial Cystathionine (B15957) γ-Lyase Inhibition)

A significant area of research for derivatives of this compound is in the field of enzyme inhibition, particularly targeting bacterial enzymes to combat antibiotic resistance. researchgate.netmdpi.com One such target is bacterial cystathionine γ-lyase (bCSE), a key enzyme responsible for producing hydrogen sulfide (B99878) (H₂S) in pathogenic bacteria like Staphylococcus aureus and Pseudomonas aeruginosa. nih.govnih.gov This H₂S production helps protect the bacteria from oxidative stress, including that induced by antibiotics. mdpi.comnih.gov

Researchers have found that suppressing bCSE activity can significantly increase the susceptibility of bacteria to existing antibiotics. nih.govnih.gov In this context, this compound serves as a crucial precursor for synthesizing potent inhibitors of bCSE. nih.gov A notable derivative, 5-((6-bromo-1H-indol-1-yl)methyl)-2-methylfuran-3-carboxylic acid (NL2), has been developed and identified as a selective inhibitor of bCSE. nih.govnih.gov The synthesis of this inhibitor involves using the methyl furan carboxylate core to build a more complex molecule designed to fit into the active site of the enzyme. nih.govnih.gov These compounds are considered "antibiotic potentiators" because, while they may not have strong antibacterial activity on their own, they enhance the efficacy of traditional antibiotics when used in combination. mdpi.comresearchgate.net

Structure-Activity Relationship (SAR) Studies of this compound Analogues

The biological activity of furan derivatives can be significantly altered by slight modifications to their substitution patterns. utripoli.edu.ly Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological effects, thereby guiding the design of more potent and selective therapeutic agents. While specific SAR studies on this compound are not extensively documented in publicly available literature, we can infer potential relationships based on studies of related furan and benzofuran derivatives.

The presence and position of a halogen atom, such as bromine, on the furan or benzofuran ring have been shown to be critical determinants of biological activity, often leading to a significant increase in anticancer properties. nih.gov This is potentially due to the ability of halogens to form "halogen bonds," which are attractive interactions that can enhance binding affinity to biological targets. nih.gov For instance, a study on halogenated benzofuran derivatives revealed that a bromine atom attached to the methyl group at the 3-position resulted in remarkable cytotoxic activity against leukemia cell lines. nih.gov

Furthermore, research on furan-3-carboxamides has utilized Quantitative Structure-Activity Relationship (QSAR) investigations to correlate various physicochemical parameters with antimicrobial activity. nih.gov Such studies highlight the importance of the amide substituent in modulating the biological effects of the furan-3-carboxylate core.

In a series of 2,4-disubstituted furan derivatives tested for antidiabetic activity, the nature of the substituent at the 4-position (an amide linkage in these cases) played a significant role in the observed α-glucosidase inhibition. The electronic and steric properties of the groups attached to the amide nitrogen were found to influence the potency. For example, among cyclic aliphatic amides, certain substitutions led to excellent activity at lower concentrations.

Based on these findings, SAR studies for analogues of this compound would likely focus on several key areas:

Modification of the ester group: Converting the methyl ester to other esters, amides, or hydrazides could significantly impact activity. The nature of the substituent on the amide nitrogen would be a key variable.

Substitution at the bromine position: Replacing the bromine with other halogens (fluorine, chlorine) or other functional groups would likely modulate the electronic properties and binding interactions of the molecule.

Modification of the methyl group: Altering the alkyl group at the 2-position could influence steric interactions with target sites.

The following table illustrates hypothetical SAR explorations based on related furan derivatives.

General Structure R1 (Position 5) R2 (Position 3) Observed/Potential Activity Trend Reference
Br-C(=O)NH-ArylVaries with aryl substitution. Electron-withdrawing or donating groups on the aryl ring can modulate activity.
Br-C(=O)NH-AlkylPotency can be influenced by the size and nature of the alkyl group. nih.gov
Cl, F, I-C(=O)OCH3Halogen identity can impact binding affinity and overall activity. nih.gov

Exploration of Other Therapeutic Potentials (e.g., Anti-inflammatory, Antidiabetic)

Furan derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory and antidiabetic effects. utripoli.edu.lynih.gov

Anti-inflammatory Potential: Natural furan derivatives have been shown to inhibit inflammatory processes through various mechanisms, such as suppressing the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), and regulating the expression of inflammatory mediators. nih.gov The anti-inflammatory properties of some natural furan fatty acids are linked to the antioxidant capacity of the furan ring. researchgate.net Research on acetylenic furan derivatives has also demonstrated their potential as anti-inflammatory agents. researchgate.net While direct studies on the anti-inflammatory activity of this compound are limited, the furan core suggests that its derivatives could be promising candidates for the development of new anti-inflammatory drugs.

Antidiabetic Potential: The search for novel α-glucosidase inhibitors is an important area of antidiabetic drug discovery, as these agents can help control postprandial hyperglycemia. A study on a series of 2,4-disubstituted furan derivatives demonstrated that many of these compounds exhibited good to moderate inhibitory activity against α-glucosidase, with some compounds showing better activity than the standard drug, acarbose. The structure-activity relationship in this study revealed that the nature of the amide substituent at the 3-position of the furan ring was crucial for activity. For example, compounds with specific methoxy (B1213986) and cyclic aliphatic amide substitutions showed significant inhibitory potential. These findings suggest that derivatives of this compound, which shares the furan-3-carboxylate scaffold, could be explored for similar antidiabetic properties.

The following table summarizes the reported antidiabetic activity of some 2,4-disubstituted furan derivatives, which can serve as a basis for exploring the potential of this compound analogues.

Compound ID Structure α-Glucosidase Inhibition (IC50) Reference
5e5-[(Benzenesulfonyl-methyl-amino)-methyl]-furan-3-carboxylicacid (2,4-dichloro-phenyl)-amideGood activity
5g4-{5-[(Benzenesulfonyl-methyl-amino)-methyl]-furan-3-carbonyl}-piperazine-1-carboxylic acid tert-butylesterGood activity
5h5-[(Benzenesulfonyl-methyl-amino)-methyl]-furan-3-carboxylicacid cyclopropyl (B3062369) -amideGood activity
5i5-[(Benzenesulfonyl-methyl-amino)-methyl]-furan-3-carboxylicacid (2-chloro-phenyl)-amideGood activity
5j5-[(Benzenesulfonyl-methyl-amino)-methyl]-furan-3-carboxylicacid (2,4-difluoro-phenyl)-amideGood activity
AcarboseStandard Drug-

Investigation of Pharmacokinetic and Pharmacodynamic Properties in Research Models

The evaluation of pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties is a critical step in drug development. For derivatives of this compound, such studies would be essential to assess their potential as therapeutic agents.

Currently, there is a lack of specific published data on the pharmacokinetic and pharmacodynamic properties of this compound itself. However, general principles and studies on related compounds can provide some insights.

Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) profile of a furan derivative would be influenced by its physicochemical properties, such as lipophilicity, solubility, and pKa. The presence of the bromo substituent in this compound would increase its lipophilicity, which could affect its absorption and distribution. The ester group is susceptible to hydrolysis by esterases, which would be a likely metabolic pathway.

In vitro pharmacokinetic studies on other classes of compounds, such as synthetic cannabinoid receptor agonists, have shown that many are rapidly metabolized in human liver microsomes and hepatocytes. nih.gov Similar in vitro assays would be necessary to predict the metabolic stability and potential drug-drug interactions of this compound derivatives.

Pharmacodynamics: Pharmacodynamic studies would focus on elucidating the mechanism of action of these compounds. For example, if derivatives show anti-inflammatory activity, studies would investigate their effects on key inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes or the suppression of pro-inflammatory cytokine production. If antidiabetic activity is observed, the mechanism could involve the inhibition of enzymes like α-glucosidase, as seen with other furan derivatives.

Natural Product Derivation and Biosynthetic Pathway Research (e.g., from Streptomyces sp.)

Many biologically active compounds are derived from natural sources, with microorganisms, particularly the genus Streptomyces, being a prolific source of novel secondary metabolites. nih.gov Furan-containing compounds are found in various natural products. researchgate.net

While the direct isolation of this compound from a natural source has not been explicitly reported in the reviewed literature, there is substantial evidence to suggest a plausible natural origin. Streptomyces species are known to produce a vast array of structurally diverse compounds, including halogenated metabolites and furan-type structures. nih.govnih.gov

Genomic studies of Streptomyces have revealed numerous biosynthetic gene clusters (BGCs) responsible for the production of secondary metabolites. nih.gov For instance, analysis of the Streptomyces griseoaurantiacus strain MH191 identified a BGC with a putative furan-forming enzyme. utripoli.edu.ly Furthermore, the biosynthesis of furan fatty acids in bacteria has been studied, and the regulatory mechanisms controlling the production of furan-containing antibiotics in Streptomyces are being unraveled. The presence of genes for halogenating enzymes in many microbial genomes further supports the possibility of the natural biosynthesis of brominated furan compounds.

Research into the biosynthesis of related compounds can provide clues. For example, the biosynthesis of the antibiotic kirromycin (B1673653) in Streptomyces collinus involves a complex pathway. nih.gov The discovery of aurantioclavine biosynthesis in Streptomyces sp. SUK 48 highlights the ability of these organisms to produce unique furan-containing alkaloids. nih.gov

The investigation into the natural origins of this compound would likely involve:

Screening of extracts from various Streptomyces species for the presence of the compound.

Genome mining of Streptomyces strains to identify potential BGCs for halogenated furan-3-carboxylate synthesis.

Heterologous expression of identified BGCs in a suitable host to confirm their product.

Computational Chemistry and Theoretical Studies on Methyl 5 Bromo 2 Methylfuran 3 Carboxylate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can predict geometric parameters, vibrational frequencies, and electronic properties with high accuracy, guiding experimental research.

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. nih.gov It is particularly useful for studying reaction mechanisms, allowing for the determination of geometries of reactants, products, and transition states, as well as their corresponding energies.

Table 1: Hypothetical DFT-Calculated Energy Profile for a Reaction of a Furan (B31954) Derivative

SpeciesRelative Energy (kcal/mol)Description
Reactants0.0Starting materials
Transition State 1+21.7Energy barrier for the first step
Intermediate+5.5A meta-stable species formed during the reaction
Transition State 2+15.2Energy barrier for the second step
Products-10.8Final products of the reaction

Note: This table is illustrative and based on typical values found in DFT studies of related organic reactions, such as those involving dienylisobenzofurans. researchgate.net The actual values for Methyl 5-bromo-2-methylfuran-3-carboxylate would require specific calculations.

Molecular Orbital and Frontier Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals are crucial for predicting a molecule's reactivity and its behavior in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The HOMO-LUMO energy gap is an important indicator of molecular stability; a larger gap implies higher stability and lower reactivity.

For furan derivatives, the HOMO is typically a π-orbital distributed over the furan ring, while the LUMO is a π*-antibonding orbital. quora.com In this compound, the presence of the electron-withdrawing bromine atom and carboxylate group, and the electron-donating methyl group, would influence the energy and distribution of these orbitals. DFT calculations on related furan compounds show that substituents significantly alter the HOMO-LUMO gap. mdpi.comrsc.org For instance, studies on 4-(carboxyamino)-benzoic acid have used DFT to analyze the HOMO and LUMO to understand its electronic properties. researchgate.net The analysis of this compound would likely show the HOMO density concentrated on the furan ring and the LUMO density influenced by the carbonyl group of the ester and the C-Br bond.

Table 2: Representative Frontier Orbital Energies for a Substituted Furan Derivative

ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap5.3

Note: These values are representative for a substituted furan and would need to be calculated specifically for this compound.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. MD simulations can provide detailed information about intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the behavior of substances in condensed phases.

For this compound, MD simulations could be used to study its behavior in various solvents, its interaction with surfaces, or its aggregation properties. For example, MD simulations have been used to investigate the self-assembly of furan-containing molecules on graphite (B72142) surfaces and to predict the mechanical properties of furan-based polymers. researchgate.netresearchgate.net A simulation of this compound in an aqueous solution could reveal the structure of its hydration shell and the dynamics of water molecules around the solute. Similarly, simulations of the compound in a nonpolar solvent could elucidate the nature of solute-solute interactions, which might lead to aggregation. These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system.

In Silico Screening and Molecular Docking Studies with Biological Targets

In silico screening and molecular docking are computational techniques used in drug discovery to predict the binding affinity and mode of a small molecule to a biological target, typically a protein or nucleic acid. These methods help to identify potential drug candidates from large libraries of compounds.

Given that many furan derivatives exhibit biological activity, it is plausible that this compound could be a ligand for various biological targets. nih.gov Molecular docking studies on other furan-based compounds have identified potential inhibitors for enzymes like dihydrofolate reductase and proteasomes. nih.govresearchgate.net A typical docking study would involve preparing the 3D structure of the target protein and the ligand, and then using a scoring function to evaluate the best binding poses. For this compound, potential targets could be enzymes where a hydrophobic pocket can accommodate the furan ring and where specific interactions can be formed with the ester and bromo substituents.

Table 3: Example of Molecular Docking Results for a Furan Derivative with a Protein Target

ParameterValue
Protein TargetDihydrofolate reductase
Binding Energy (kcal/mol)-8.33
Key Interacting ResiduesPHE 36, TYR 146
Type of InteractionHydrogen bonding, π-π stacking

Note: This table is based on findings for other furan derivatives and serves as an example of the data obtained from molecular docking studies. researchgate.netijper.org

Prediction of Spectroscopic Parameters for Advanced Research Applications

Computational methods, particularly DFT, can accurately predict various spectroscopic parameters, such as NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra. globalresearchonline.netresearchgate.net These predictions are valuable for confirming the structure of newly synthesized compounds and for interpreting experimental spectra.

For this compound, DFT calculations could provide a theoretical vibrational spectrum (IR and Raman), which could be compared with experimental data to confirm its synthesis and purity. researchgate.netmdpi.com The calculation of NMR chemical shifts (¹H and ¹³C) using methods like the Gauge-Independent Atomic Orbital (GIAO) method can aid in the assignment of complex spectra. globalresearchonline.net Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum, providing information about the electronic transitions and the color of the compound. globalresearchonline.net

Table 4: Predicted vs. Experimental Spectroscopic Data for a Furan Derivative

Spectroscopic DataPredicted ValueExperimental Value
¹H NMR (δ, ppm)7.21 (furan-H)7.18 (furan-H)
¹³C NMR (δ, ppm)145.2 (furan-C)144.9 (furan-C)
IR (cm⁻¹)1725 (C=O stretch)1720 (C=O stretch)

Note: The presented data is illustrative for a furan derivative. Specific calculations for this compound are required for accurate predictions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Efficacy

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com QSAR models are used to predict the activity of new compounds and to optimize the structure of lead compounds in drug discovery.

A QSAR study on a series of furan derivatives, including this compound, would involve calculating a set of molecular descriptors for each compound. These descriptors can be constitutional, topological, geometrical, or electronic. The biological activity data (e.g., IC₅₀ values) would then be correlated with these descriptors using statistical methods like multiple linear regression or machine learning algorithms. nih.govnih.gov For brominated heterocyclic compounds, descriptors related to molecular volume, electronegativity, and steric properties have been found to be important for their biological activity. mdpi.com A successful QSAR model could predict the biological efficacy of other, yet unsynthesized, 5-bromo-2-methylfuran-3-carboxylate analogs, thus guiding future synthetic efforts.

Advanced Analytical Methodologies for Research on Methyl 5 Bromo 2 Methylfuran 3 Carboxylate

Chromatographic Techniques Coupled with Mass Spectrometry (GC-MS, LC-MS, UPLC-MS) for Complex Mixture Analysis and Impurity Profiling

Chromatography coupled with mass spectrometry is an indispensable tool for the analysis of "Methyl 5-bromo-2-methylfuran-3-carboxylate." These techniques separate the target compound from a complex matrix and provide definitive identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for analyzing volatile and thermally stable compounds like furan (B31954) derivatives. researchgate.net For related brominated furans, GC coupled with high-resolution mass spectrometry (HRGC/HRMS) is the standard for resolving and identifying congeners, even at trace levels. researchgate.netnih.gov To prevent thermal degradation of sensitive compounds like polybrominated furans during analysis, shorter GC columns (10-18m) with thin film coatings (0.10-0.18 µm) are often preferred. researchgate.net The use of a triple-quadrupole tandem mass spectrometer (QqQ) operating in Multiple Reaction Monitoring (MRM) mode enhances selectivity and sensitivity, allowing for reliable detection even in complex matrices. acs.orgshimadzu.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and versatile technique for impurity profiling in pharmaceuticals and other chemical products. ijprajournal.comijprajournal.com It is particularly useful for compounds that are not suitable for GC due to low volatility or thermal instability. LC-MS can generate valuable data on molecular weight, purity, and structure. ijprajournal.com The use of soft ionization techniques, such as electrospray ionization (ESI), is common as it typically preserves the molecular ion, which is crucial for identification. ijprajournal.com High-resolution mass spectrometry (HRMS) coupled with liquid chromatography is used for the comprehensive characterization of structurally related impurities, providing accurate mass measurements that aid in determining elemental compositions. nih.gov

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) , an evolution of HPLC, offers significant improvements in resolution, speed, and sensitivity. ijprajournal.com UPLC systems, when paired with mass spectrometry, are highly effective for analyzing brominated compounds in various matrices. researchgate.net For instance, a UPLC-MS/MS method has been developed for the quantification of selected brominated flame retardants in food, demonstrating its capability for trace-level analysis. researchgate.net Similarly, UPLC coupled with quantitative time-of-flight (qToF) mass spectrometry provides a robust platform for identifying known and unknown metabolites of furan compounds in complex biological samples like urine. nih.gov This approach allows for both targeted and untargeted analysis, making it invaluable for comprehensive research. nih.gov

Interactive Table: Chromatographic-MS Techniques for Furan Derivative Analysis

Technique Typical Application Key Advantages Relevant Findings for Furan Derivatives
GC-MS/MS Analysis of volatile and semi-volatile compounds in complex mixtures. High sensitivity and selectivity, especially in MRM mode. acs.orgshimadzu.com Can separate furan isomers like 2-methylfuran (B129897) and 3-methylfuran. nih.govnih.gov Optimized methods allow for separation within 10 minutes. acs.org
LC-MS Impurity profiling and characterization of non-volatile or thermally labile compounds. Broad applicability; provides molecular weight and structural information. ijprajournal.com Enables identification of process-related impurities and degradation products in drug substances. ijprajournal.com
UPLC-MS/MS High-throughput analysis, impurity profiling, and metabolomics. Faster analysis, higher resolution, and improved sensitivity compared to HPLC. ijprajournal.comnih.gov Successfully used to quantify brominated compounds and identify furan metabolites in complex matrices. researchgate.netnih.gov

Advanced Nuclear Magnetic Resonance (NMR) Techniques (e.g., 2D NMR, Solid-State NMR) for Detailed Structural and Conformational Research

While standard 1D NMR (¹H and ¹³C) provides fundamental structural information, advanced NMR techniques are essential for the unambiguous structural elucidation and conformational analysis of "this compound."

2D NMR Spectroscopy : Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are critical for assigning proton and carbon signals definitively.

COSY would reveal proton-proton couplings within the molecule, for instance, between the proton on the furan ring and the protons of the methyl group at the C2 position, if any long-range coupling exists.

HSQC correlates directly bonded proton and carbon atoms. This would unequivocally link the furan ring proton to its corresponding carbon and the methyl protons to their respective carbons (the C2-methyl and the ester methyl).

HMBC shows correlations between protons and carbons over two to three bonds. This is particularly powerful for establishing the connectivity of the furan ring and its substituents. For example, correlations would be expected from the C2-methyl protons to the C2 and C3 carbons of the furan ring, and from the ester methyl protons to the carbonyl carbon. The furan ring proton would show correlations to adjacent carbons, confirming the substitution pattern. Such analyses are routinely used to characterize complex furan derivatives. nih.govrsc.org

Solid-State NMR (ssNMR) : This technique provides information about the structure of materials in the solid state. For a crystalline compound like "this compound," ssNMR can be used to study polymorphism (the existence of different crystal forms), which can impact physical properties. It is also used to elucidate the chemical structure of complex, insoluble materials, such as synthetic eumelanins which may contain furan-like moieties. researchgate.net

Interactive Table: Advanced NMR Techniques for Structural Elucidation

NMR Technique Information Provided Application to this compound
COSY Reveals scalar couplings between protons (¹H-¹H correlations). Would confirm couplings between protons on the furan ring and adjacent alkyl groups.
HSQC Correlates protons to the carbons they are directly attached to (¹H-¹³C one-bond correlation). Unambiguously assigns the carbon signals for the CH group on the furan ring and the two methyl groups.
HMBC Shows correlations between protons and carbons over multiple bonds (¹H-¹³C two- and three-bond correlations). Establishes the connectivity of the entire molecule, confirming the positions of the bromo, methyl, and carboxylate groups on the furan ring.
Solid-State NMR Provides structural information on solid materials, including molecular packing and polymorphism. Could be used to characterize the crystalline form of the title compound or its polymeric derivatives. researchgate.net

Hyphenated Spectroscopic Methods for Mechanistic Elucidation

Understanding the formation or degradation pathways of "this compound" requires analytical techniques that can monitor reactions and identify transient species. Hyphenated methods that couple the separation power of chromatography with the identification capabilities of spectroscopy are ideal for this purpose.

LC-MS-MS and GC-MS : These techniques are frequently used to follow the progress of a chemical reaction. By taking aliquots at different time points, researchers can identify starting materials, intermediates, byproducts, and the final product. This approach is fundamental in developing and optimizing synthetic routes for heterocyclic compounds. nih.govyoutube.com For instance, in the synthesis of furan-3(2H)-imine derivatives, all synthesized analogues were characterized by ¹H, ¹³C NMR and high-resolution mass spectrometry (HRMS) to confirm their structures. nih.gov

LC-NMR-MS : This powerful combination provides comprehensive structural data on components within a mixture without the need for prior isolation. ijprajournal.com LC-NMR-MS is particularly valuable for identifying unknown impurities or metabolites. The LC separates the components, the MS provides accurate molecular weight information, and the NMR provides detailed structural data, allowing for a complete characterization of novel compounds formed during a reaction.

Interactive Table: Hyphenated Methods for Mechanistic Studies

Method Role in Mechanistic Elucidation Example Application
GC-MS Monitors volatile reactants, intermediates, and products over time. Tracking the conversion of starting materials in a furan synthesis reaction. youtube.com
LC-MS Identifies non-volatile intermediates and byproducts in the reaction mixture. Characterizing impurities from over-reaction or side reactions in the synthesis of dinotefuran. nih.gov
LC-NMR-MS Provides definitive structural identification of unknown or unstable intermediates without isolation. Elucidating the structure of novel drug metabolites in complex biological matrices. ijprajournal.com

Microscopic Techniques for Material Characterization (if applicable to derivatives)

While "this compound" itself is a small molecule, its derivatives can be used as monomers or additives in the creation of advanced materials. Microscopic techniques are then employed to characterize the morphology and structure of these materials.

Scanning Electron Microscopy (SEM) : SEM is used to investigate the surface morphology and microstructure of materials. For example, in the development of composites made from furan resin and hollow glass microspheres (HGM), SEM was used to characterize the morphology of the microspheres and to study the particle dispersion within the resin matrix. mdpi.com

Other Techniques : In addition to SEM, techniques like Fourier Transform Infrared Spectroscopy (FTIR) and X-ray Photoelectron Spectroscopy (XPS) are often used to study the chemical composition and microstructure of the surfaces of furan-based materials. mdpi.com For instance, these methods were used to confirm the surface modification of HGMs used in furan resin composites. mdpi.com

Interactive Table: Microscopic and Spectroscopic Characterization of Furan-Based Materials

Technique Information Obtained Application to Furan-Containing Materials
Scanning Electron Microscopy (SEM) Surface topography, morphology, and particle dispersion. Characterizing the dispersion of modified hollow glass microspheres within a furan resin matrix. mdpi.com
Fourier Transform Infrared Spectroscopy (FTIR) Chemical functional groups present in a material. Characterizing the chemical structure of furan-based resins and composites. mdpi.com
X-ray Photoelectron Spectroscopy (XPS) Elemental composition and chemical state of the surface. Investigating the surface chemistry of modified fillers used in furan polymer composites. mdpi.com

Sustainable Synthesis and Green Chemistry Initiatives for Methyl 5 Bromo 2 Methylfuran 3 Carboxylate

Development of Environmentally Benign Synthetic Routes

The development of environmentally benign synthetic routes for furan (B31954) derivatives aims to replace traditional methods that often rely on hazardous reagents, harsh conditions, and generate significant waste. Classic methods for furan synthesis, such as the Paal-Knorr synthesis, typically require acidic conditions for the cyclization of 1,4-dicarbonyl compounds. organic-chemistry.org Green chemistry seeks to improve upon these by designing pathways with higher atom economy, lower energy consumption, and reduced environmental footprint.

Catalytic Approaches for Improved Atom Economy and Selectivity

Catalysis is a cornerstone of green chemistry, offering pathways to desired products with high selectivity and efficiency, thereby maximizing atom economy. primescholars.com Atom economy is a measure of how many atoms from the reactants are incorporated into the final product. Reactions with high atom economy, such as additions and rearrangements, are preferred over substitutions and eliminations, which generate stoichiometric byproducts. mdpi.comnih.gov

For the synthesis of substituted furans, a multitude of catalytic systems have been developed to improve efficiency and selectivity. These approaches often replace stoichiometric reagents with catalytic amounts of, ideally, non-toxic and recyclable materials.

Key catalytic strategies applicable to furan synthesis include:

Gold Catalysis : Gold catalysts, often as nanoparticles on supports like TiO2 or in complexes, are effective for the cycloisomerization of allenones or diols into furans under mild conditions. organic-chemistry.org These reactions can even be performed in greener solvents like water. organic-chemistry.org

Palladium and Copper Catalysis : Transition metals like palladium and copper are widely used in cross-coupling and annulation reactions to build the furan ring or add substituents. organic-chemistry.org For example, a copper-catalyzed intermolecular annulation of ketones with olefins under ambient air provides a route to multisubstituted furans. organic-chemistry.org Similarly, palladium catalysis can efficiently form 2,5-disubstituted furans from enyne acetates. organic-chemistry.org

Zeolite Catalysis : Solid acid catalysts like zeolites are highly promising for clean Friedel-Crafts acylation reactions. shareok.org The direct acylation of 2-methylfuran (B129897) with carboxylic acids over zeolites like HZSM-5 is a key step in producing valuable furan ketones, demonstrating a sustainable alternative to traditional Lewis acid catalysts. shareok.org

Atom-Economic Rearrangements : Some catalytic reactions, like the reaction of propargyl alcohols with terminal alkynes, can be fully atom-economic in their pathway to furans, with water being the only byproduct in related pathways. organic-chemistry.org

Table 1: Overview of Catalytic Approaches for Furan Synthesis
Catalytic SystemReaction TypeSubstratesGreen AdvantagesReference
Au nanoparticles on TiO₂CycloisomerizationConjugated allenonesMild conditions, recyclable heterogeneous catalyst. organic-chemistry.org
Rh(II) / Brønsted Acid[2 + 3] AnnulationN-sulfonyl-1,2,3-triazoles, enaminonesCooperative catalysis for polysubstituted furans. organic-chemistry.org
Cu(II)Intermolecular AnnulationAryl ketones, aromatic olefinsUses ambient air as oxidant. organic-chemistry.org
HZSM-5 ZeoliteFriedel-Crafts Acylation2-Methylfuran, Acetic AcidHeterogeneous, reusable catalyst replacing traditional Lewis acids. shareok.org
Palladium on CarbonReductive CyclizationBut-2-ene-1,4-dionesUse of green solvent (PEG) and microwave irradiation. organic-chemistry.org

These catalytic methods provide powerful tools for synthesizing the furan core of Methyl 5-bromo-2-methylfuran-3-carboxylate with high efficiency and selectivity, minimizing waste and adhering to the principles of green chemistry.

Electrochemical Synthesis of Related Furan Derivatives

Electrochemical synthesis represents a significant green chemistry initiative, using electrical current as a traceless reagent to drive oxidation or reduction reactions. This approach can eliminate the need for stoichiometric chemical oxidants or reductants, which often generate hazardous waste. The field of electrosynthesis has been successfully applied to the modification of furan rings, demonstrating its potential for the sustainable production of complex derivatives.

A particularly relevant example is the electrochemical synthesis of 2,5-furandicarboxylic acid (FDCA), a key bio-based polymer monomer, from a furfural (B47365) derivative. acs.org In this process, a brominated furan ester, specifically methyl 5-bromo-2-furancarboxylate, is used as the substrate. The C-Br bond, which is easier to activate than a C-H bond, facilitates the reaction. The process involves the electrochemical reduction of the substrate at a graphite (B72142) cathode, which removes the bromide ion and creates an anionic intermediate. This intermediate then reacts with carbon dioxide (CO2), effectively inserting a carboxyl group onto the furan ring. acs.org This method is notable not only for its use of electricity but also for its utilization of CO2, a greenhouse gas, as a C1 feedstock.

Cathode : A methyl 5-bromo-2-furancarboxylate molecule accepts electrons, leading to the cleavage of the C-Br bond and formation of a furan anion.

Anode : A sacrificial magnesium ribbon anode is used to prevent unwanted side reactions. acs.org

Reaction : The furan anion reacts with bubbled CO2 gas to form the desired carboxylated product. acs.org

Table 2: Conditions and Efficiency for Electrochemical Carboxylation of a Furan Derivative acs.org
ParameterCondition
SubstrateMethyl 5-bromo-2-furancarboxylate
CathodeGraphite
AnodeMagnesium Ribbon (sacrificial)
Carbon SourceCO₂ gas
Electrons per molecule2
Key ProductDimethyl furan-2,5-dicarboxylate
Faradaic EfficiencyThe efficiency of charge transfer in the electrochemical reaction.

This integrated electrochemical-chemical approach highlights a sustainable pathway for functionalizing a brominated furan ring, a key structural feature of this compound.

Photochemical Synthesis and Transformations

Photochemical reactions, which utilize light as a clean and massless reagent, are a powerful tool in green synthesis. By using light to access excited states of molecules, transformations can be achieved that are often difficult or impossible under thermal conditions. This approach can lead to highly selective reactions under mild conditions, reducing energy consumption and the need for harsh chemical reagents.

Several photochemical methods have been developed for the synthesis and modification of furan rings:

Visible-Light Photocatalysis : A transition-metal-free protocol uses visible light and an organic photocatalyst (4CzIPN) to convert 1,3-diketones into tetra-substituted furans. nih.gov This reaction is notably promoted by a carbon dioxide atmosphere, which is catalytically incorporated to create a better leaving group, showcasing an innovative use of a greenhouse gas. nih.gov

Photooxygenation of Furan Derivatives : Furans are excellent substrates for photooxygenation with singlet oxygen, which can be generated using a photosensitizer and light. mdpi.com For example, furfural, a key biomass-derived platform chemical, undergoes photooxygenation to yield valuable hydroxyfuranone. This reaction proceeds through a furan endoperoxide intermediate. mdpi.com

Photochemical Arylation : Halogenated furans can undergo photochemical arylation. For instance, the irradiation of 5-bromofuran-2-carbaldehyde in a benzene (B151609) solution leads to the formation of 5-phenyl-2-furaldehyde. researchgate.net This type of reaction demonstrates a potential green route for creating C-C bonds on a pre-brominated furan ring, which is directly relevant to the synthesis of derivatives like this compound.

Table 3: Examples of Photochemical Reactions for Furan Derivatives
Reaction TypeReactantsConditionsKey ProductReference
Photocatalytic Rearrangement1,3-DiketonesVisible light (455 nm), 4CzIPN photocatalyst, CO₂ atmosphereTetra-substituted furans nih.gov
PhotooxygenationFurfural, O₂Photosensitizer (e.g., Rose Bengal), lightHydroxyfuranone mdpi.com
Photochemical Arylation5-Bromofuran-2-carbaldehyde, BenzeneUV Irradiation5-Phenyl-2-furaldehyde researchgate.net

Solvent-Free or Reduced-Solvent Reaction Conditions

A major focus of green chemistry is the reduction or elimination of volatile organic solvents (VOCs), which contribute to environmental pollution and pose safety risks. The development of reactions that can proceed under solvent-free conditions or in environmentally benign media is a critical step toward sustainable chemical production.

For the synthesis of furan derivatives, several strategies have been employed to minimize solvent use:

Solvent-Free Reactions : Certain reactions, such as multicomponent reactions for synthesizing polysubstituted furans, can be performed under catalyst-free and solvent-free conditions. researchgate.net Diels-Alder reactions, which are inherently atom-economical, can also be conducted with high efficiency under solvent-free conditions, representing an ideal "green" process. nih.gov

Water as a Reaction Medium : Water is an ideal green solvent due to its non-toxicity, availability, and non-flammability. Gold-catalyzed cyclization reactions to form furans have been successfully carried out in aqueous nanomicelles, where the hydrophobic effect drives the dehydration reaction despite the aqueous environment. organic-chemistry.org

Biphasic Systems : Using a two-phase solvent system, such as water-tetrahydrofuran (H₂O-THF) or water-gamma-valerolactone (H₂O-GVL), is an effective strategy, particularly in biomass conversion. nih.gov This approach allows for the reaction to occur in one phase (e.g., aqueous) while the product is continuously extracted into the other (organic), improving yields and simplifying separation. nih.gov

Alternative Green Solvents : Research has explored the use of greener solvent alternatives. Poly(ethylene glycol) (PEG) has been used as a medium for microwave-mediated furan synthesis. organic-chemistry.org Deep Eutectic Solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, are also being investigated as sustainable reaction media for biomass conversion to furan derivatives. nih.gov

Table 4: Green Solvent Strategies for Furan Synthesis
StrategyExample ReactionSolvent/ConditionKey AdvantageReference
Solvent-FreeMulticomponent synthesis of polysubstituted furansNeat, catalyst-freeEliminates solvent waste, simplifies workup. researchgate.net
Water MediumGold-catalyzed cyclization of diolsAqueous nanomicellesUtilizes a safe, non-toxic solvent; benefits from hydrophobic effects. organic-chemistry.org
Biphasic SystemConversion of biomass to furfuralH₂O-THF with NaCl co-catalystEnhances yield and facilitates product separation. nih.gov
Green SolventMicrowave-mediated transformation to furansPoly(ethylene glycol) (PEG)Provides a recyclable, low-volatility reaction medium. organic-chemistry.org

By adopting these reduced-solvent or solvent-free conditions, the synthesis of furan compounds like this compound can be made significantly more sustainable, reducing both environmental impact and operational costs.

Utilization of Renewable Feedstocks and Biomass-Derived Precursors

The most significant contribution to the sustainable synthesis of furan compounds is the use of renewable feedstocks. The furan ring is a cornerstone of biorefinery, as its precursors are readily produced from the catalytic conversion of lignocellulosic biomass, a non-edible and abundant resource. rsc.org This positions furan derivatives as key bio-based platform molecules, providing a sustainable alternative to petroleum-derived chemicals.

The primary biomass-derived precursors for furan synthesis are:

Furfural (FF) : Derived from the acid-catalyzed dehydration of C5 sugars (pentoses) like xylose, which are major components of hemicellulose. nih.govacs.org

5-Hydroxymethylfurfural (HMF) : Produced from the dehydration of C6 sugars (hexoses) like fructose (B13574) and glucose, which come from cellulose. nih.govacs.org

The target molecule, this compound, can be envisioned as being synthesized from these platform chemicals. For example, 2-methylfuran, the core of the target molecule, is readily produced from the catalytic hydrogenation of furfural. rsc.orgrsc.orgmdpi.com Further functionalization, such as carboxylation and bromination, would lead to the final product.

Recent research has demonstrated several highly efficient routes from biomass to furan carboxylates:

From Lactose : A two-step process converts lactose, a byproduct of the dairy industry, into furan carboxylates. Lactose is first oxidized to mucic acid, which is then dehydrated to yield a mixture of dibutyl-2,5-furandicarboxylate and butyl-2-furancarboxylate with excellent carbon efficiency. rsc.org

From Galactaric Acid : Esters of furan dicarboxylic acids have been synthesized in a one-pot, solvent-free reaction between marine biomass-derived galactaric acid and bio-alcohols. acs.org

From Furfural and CO₂ : A particularly green route involves the oxidation of furfural to 2-furoic acid, followed by a carboxylation step using CO₂ to produce 2,5-furandicarboxylic acid (FDCA). researchgate.netrsc.org This pathway is advantageous as it starts with inedible C5 biomass and utilizes a greenhouse gas as a chemical feedstock. researchgate.netrsc.org

Table 5: Pathway from Lignocellulosic Biomass to Furan Carboxylates
Biomass ComponentPrimary SugarPlatform ChemicalExample Furan Carboxylate ProductReference
HemicelluloseC5 Sugars (e.g., Xylose)Furfural2-Furoic Acid, 2,5-Furandicarboxylic Acid (via CO₂ fixation) acs.orgresearchgate.net
CelluloseC6 Sugars (e.g., Glucose)5-Hydroxymethylfurfural (HMF)2,5-Furandicarboxylic Acid (FDCA) acs.org
Dairy ByproductsLactoseMucic AcidButyl-2-furancarboxylate rsc.org
Marine BiomassGalactaric AcidGalactaric AcidDialkyl furan-2,3-dicarboxylates acs.org

By leveraging the rich chemistry of biomass, the entire carbon skeleton of this compound can be sourced from renewable materials, establishing a truly sustainable manufacturing paradigm.

Potential Applications of Methyl 5 Bromo 2 Methylfuran 3 Carboxylate in Materials Science and Other Fields

Precursor in Polymer Chemistry and Advanced Materials Development

The structure of Methyl 5-bromo-2-methylfuran-3-carboxylate suggests its utility as a monomer or a precursor to monomers in polymer chemistry. Furan (B31954) derivatives are increasingly being explored as bio-based alternatives to petroleum-derived monomers for the synthesis of a wide range of polymers, including polyesters, polyamides, and epoxy resins. rsc.orgacs.org

The bromine atom on the furan ring is a key functional group that can be leveraged in various polymerization reactions. For instance, it can serve as a reactive site for cross-coupling reactions, such as Suzuki or Stille couplings, which are powerful methods for forming carbon-carbon bonds and synthesizing conjugated polymers. acs.org These polymers are of significant interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The furan moiety can influence the electronic properties and processability of the resulting polymers. numberanalytics.com

Furthermore, the methyl carboxylate group can be hydrolyzed to a carboxylic acid, which can then be used in condensation polymerizations to form polyesters or polyamides. The bifunctionality of the molecule (the bromine atom and the carboxylate group) allows for the synthesis of polymers with tailored architectures and properties. For example, the bromine can be used for post-polymerization modification, allowing for the introduction of other functional groups to fine-tune the material's properties. mdpi.com

Table 1: Potential Polymer Architectures from this compound

Polymer TypePotential Synthetic RouteKey Functional Group UtilizedPotential Applications
Conjugated PolymersCross-coupling reactions (e.g., Suzuki, Stille)Bromine atomOrganic electronics (OLEDs, OPVs, OFETs)
PolyestersPolycondensation after hydrolysis of the esterCarboxylic acid groupBio-based plastics, fibers, films
Functional PolymersPost-polymerization modificationBromine atomSmart materials, sensors, drug delivery

Application in Supramolecular Chemistry and Self-Assembly

The presence of a bromine atom on the furan ring makes this compound a promising candidate for applications in supramolecular chemistry. Halogen bonding is a non-covalent interaction that has emerged as a powerful tool for directing the self-assembly of molecules into well-defined one-, two-, and three-dimensional structures. rsc.org The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms such as oxygen or nitrogen in neighboring molecules.

These self-assembled structures can exhibit interesting properties and have potential applications in areas such as crystal engineering, liquid crystals, and the development of functional materials. The directionality and strength of the halogen bonds can be tuned by modifying the electronic environment of the bromine atom, which in this case is influenced by the electron-withdrawing carboxylate group and the electron-donating methyl group on the furan ring.

The interplay of halogen bonding with other non-covalent interactions, such as π-π stacking of the furan rings and dipole-dipole interactions, could lead to the formation of complex and hierarchical supramolecular architectures. researchgate.net The ability to control the self-assembly of this molecule could enable the design of materials with specific optical or electronic properties.

Table 2: Potential Supramolecular Assemblies Involving this compound

Type of AssemblyDriving Non-covalent InteractionPotential PropertiesPotential Applications
1D ChainsHalogen bonding (C-Br···O)Anisotropic conductivityMolecular wires
2D SheetsHalogen bonding and π-π stackingPorosity, selective adsorptionMolecular sieves, sensors
Liquid CrystalsAnisotropic molecular shape and intermolecular interactionsSelf-healing, stimuli-responsive behaviorDisplays, smart windows

Roles in Catalysis or as Ligand Precursors

Furan derivatives are known to act as ligands for transition metal catalysts, and this compound is a potential precursor for the synthesis of novel ligands. numberanalytics.comfrontiersin.org The furan ring itself can coordinate to a metal center, and the substituents on the ring can be modified to create polydentate ligands with specific steric and electronic properties.

The bromine atom can be replaced through various cross-coupling reactions to introduce other coordinating groups, such as phosphines, amines, or other heterocyclic moieties. uzh.ch This would allow for the synthesis of a library of furan-based ligands with tunable properties. The resulting metal complexes could find applications in a wide range of catalytic transformations, including carbon-carbon bond formation, hydrogenations, and oxidations. researchgate.netfrontiersin.org

The ester group could also be used to anchor the ligand to a solid support, creating a heterogeneous catalyst that can be easily separated from the reaction mixture and recycled. The development of new ligands is crucial for advancing the field of catalysis, and furan-based ligands derived from readily available starting materials are of particular interest. upenn.edu

Table 3: Potential Ligand Synthesis and Catalytic Applications

Ligand TypeSynthetic StrategyPotential Metal ComplexesPotential Catalytic Reactions
Monodentate LigandDirect coordination via furan oxygenPalladium, Rhodium, IridiumCross-coupling, hydrogenation
Bidentate/Polydentate LigandCross-coupling at the bromine positionRuthenium, Copper, NickelAsymmetric catalysis, oxidation
Supported LigandEster group modification and attachment to a solid supportVarious transition metalsContinuous flow reactions, green chemistry

Future Research Directions and Perspectives

Emerging Synthetic Strategies for Diversification and Functionalization

The future of synthesizing and modifying methyl 5-bromo-2-methylfuran-3-carboxylate and its analogues lies in the adoption of more efficient, selective, and sustainable synthetic methods. Key areas of development include:

Advanced C-H Functionalization: Direct C-H bond activation is a powerful tool for molecular diversification, offering a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. chim.itresearchgate.net Future research will likely focus on developing catalytic systems, potentially employing transition metals like rhodium or palladium, for the regioselective functionalization of the furan (B31954) core, bypassing the need for halogenation. chim.itnih.gov The high sensitivity of some furan derivatives to harsh reaction conditions, however, necessitates the development of new, milder catalytic methods for the functionalization of these relatively unstable aromatic cores. nih.gov

Tandem and Cascade Reactions: Designing multi-step reactions that occur in a single pot, known as tandem or cascade reactions, can significantly enhance synthetic efficiency. researchgate.net Future strategies may involve the development of catalytic systems that facilitate a sequence of reactions, such as a Michael addition followed by a cyclization, to construct complex polysubstituted furans from simple precursors. researchgate.netrsc.org Palladium-catalyzed tandem reactions have already shown promise in creating structurally diverse furan analogues. researchgate.net

Flow Chemistry: Continuous-flow synthesis offers numerous advantages over traditional batch processing, including improved safety, scalability, and reaction control. acs.org The application of flow chemistry to the synthesis and functionalization of furan derivatives can lead to higher yields and purities, particularly for reactions that are difficult to control in batch, such as those involving reactive intermediates or exothermic processes. researchgate.net The transition from batch to continuous-flow methodologies for furan synthesis has already demonstrated the potential to improve yields and facilitate the synthesis of complex molecules. researchgate.net

Photocatalysis and Electro-organic Synthesis: Light- and electricity-driven reactions are emerging as green and powerful alternatives to traditional thermal methods. digitellinc.com Photocatalysis and electro-organic synthesis can enable novel transformations of bromofurans, such as radical-mediated C-C bond formations and other functionalizations under mild conditions, expanding the accessible chemical space for furan derivatives. acs.orgchemistryviews.org These methods offer high atom economy and can often be performed at room temperature, reducing energy consumption and by-product formation. chemistryviews.org

Deeper Mechanistic Understanding of Complex Reactions

A thorough understanding of the mechanisms governing the reactions of this compound is crucial for optimizing existing transformations and designing new ones. Future research in this area will likely involve a combination of experimental and computational approaches:

Computational Modeling (DFT Studies): Density Functional Theory (DFT) has become an invaluable tool for elucidating reaction mechanisms, predicting reactivity, and understanding the role of catalysts and substituents. researchgate.netrsc.org Future computational studies will likely focus on the palladium-catalyzed cross-coupling reactions of 5-bromofurans, providing insights into the oxidative addition, transmetalation, and reductive elimination steps. chim.it Such studies can help in the rational design of more efficient catalysts and the prediction of reaction outcomes for a wider range of substrates. rsc.org The influence of the methyl and carboxylate groups on the electronic properties and reactivity of the furan ring is a key area for computational investigation. researchgate.netresearchgate.net

Kinetic and Spectroscopic Studies: Detailed kinetic analysis and the use of advanced spectroscopic techniques can provide experimental evidence for proposed reaction mechanisms. In-situ monitoring of reactions can help identify transient intermediates and determine rate-limiting steps. Understanding the interplay of various factors, such as ligand effects, solvent polarity, and temperature, is essential for optimizing reaction conditions.

Elucidating Substituent Effects: The electronic and steric effects of the bromo, methyl, and carboxylate substituents on the furan ring play a significant role in its reactivity. researchgate.netresearchgate.net Systematic studies that vary these substituents and correlate the observed reactivity with computational parameters will provide a deeper understanding of the structure-activity relationships in this class of compounds. This knowledge is critical for predicting the behavior of related furanic scaffolds in various chemical transformations. researchgate.net

Targeted Drug Discovery and Development Initiatives based on Furan Scaffolds

The furan nucleus is a well-established pharmacophore present in numerous biologically active compounds and approved drugs. ijabbr.comijabbr.comnih.govnih.govresearchgate.netresearchgate.net The unique electronic properties and geometric features of the furan ring make it an attractive scaffold for the design of novel therapeutic agents. ijabbr.com

Future drug discovery initiatives focusing on furan scaffolds, including derivatives of this compound, are expected to explore:

Bioisosteric Replacement: The furan ring is often used as a bioisostere for other aromatic systems, such as phenyl or thiophene (B33073) rings, in drug design. ijabbr.com This strategy can lead to improved pharmacokinetic properties, enhanced potency, and reduced toxicity. Future research will likely involve the systematic replacement of aromatic moieties in known drug molecules with substituted furan rings to optimize their therapeutic profiles.

Development of Novel Inhibitors: Furan-containing compounds have shown promise as inhibitors of various enzymes and protein-protein interactions. nih.gov For instance, furan-based molecules have been investigated as anticancer agents that target microtubule dynamics. nih.gov The diversification of the this compound scaffold could lead to the discovery of potent and selective inhibitors for a range of therapeutic targets.

Exploration of Diverse Biological Activities: Furan derivatives have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties. ijabbr.comijabbr.com High-throughput screening of libraries of functionalized furan compounds against various biological targets will continue to be a fruitful approach for identifying new lead compounds for drug development. The furan moiety's ability to engage in various biological interactions makes it a versatile starting point for medicinal chemistry campaigns. ijabbr.com

Novel Applications in Sustainable Technologies and Bio-based Materials

The derivation of furan compounds from renewable biomass sources positions them as key building blocks for the development of sustainable technologies and bio-based materials. catalysis-summit.compatsnap.com Future research in this area will likely focus on leveraging the unique properties of functionalized furans like this compound for:

Biodegradable Polymers and Composites: Furan-based polyesters and other polymers are being developed as sustainable alternatives to petroleum-derived plastics. semanticscholar.orgmdpi.com The incorporation of functional groups onto the furan ring can be used to tune the properties of these polymers, such as their biodegradability, thermal stability, and mechanical strength. semanticscholar.orgresearchgate.net Research into furan-based copolymers and composites with natural fibers is an active area of investigation. umw.edu.pl

Advanced Materials for Energy and Catalysis: The aromatic and electron-rich nature of the furan ring makes it a suitable component for advanced materials with applications in energy storage and catalysis. rsc.orgcatalysis-summit.com Furan-based organic cathode materials for batteries are being explored, and the introduction of a furan core has been shown to contribute to stable electrochemical performance. rsc.org Furthermore, furan derivatives can be used as ligands for the synthesis of metal-organic frameworks (MOFs) with potential applications in gas storage and separation. frontiersin.orgnih.gov

Functional Materials with Tailored Properties: The ability to precisely functionalize the furan ring opens up possibilities for creating materials with specific properties. For example, furan-based materials are being investigated for their flame-retardant properties, with the furan ring contributing to enhanced char formation. researchwithrowan.com Additionally, furan-maleimide chemistry based on the Diels-Alder reaction is being utilized to create self-healing and clickable biomaterials. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of chemistry by accelerating the design, synthesis, and characterization of new molecules and materials. synthiaonline.comsciety.orgpreprints.org The application of these computational tools to furan chemistry, and specifically to compounds like this compound, holds immense promise for future research.

Key areas where AI and ML will likely have a significant impact include:

De Novo Design of Furan Derivatives: Generative models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can be trained on large datasets of known furan compounds to generate novel molecular structures with desired properties. nih.gov These models can explore vast chemical spaces to propose new drug candidates or materials with optimized characteristics.

Prediction of Biological Activity and Properties: Machine learning models, particularly deep learning algorithms, can be trained to predict the biological activity, physicochemical properties, and toxicity of furan derivatives based on their molecular structure. acs.orgnih.gov This can significantly reduce the time and cost associated with experimental screening and lead optimization in drug discovery.

Optimization of Synthetic Routes: AI-powered retrosynthesis tools can analyze a target molecule and propose efficient synthetic pathways. researchgate.netacs.org These tools can learn from the vast repository of known chemical reactions to suggest novel and optimized routes for the synthesis of complex furan-based compounds, taking into account factors like reaction yield, cost of starting materials, and sustainability. chemistryviews.orgpreprints.org The integration of AI with automated synthesis platforms has the potential to create fully autonomous systems for chemical discovery and production. synthiaonline.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 5-bromo-2-methylfuran-3-carboxylate, and how can regioselectivity be controlled?

  • Methodology :

  • Step 1 : Bromination of the furan ring precursor (e.g., 2-methylfuran-3-carboxylate) using electrophilic brominating agents like NBS (N-bromosuccinimide) in dichloromethane at low temperatures (273 K) to minimize side reactions .
  • Step 2 : Methyl esterification via nucleophilic substitution or acid-catalyzed esterification. For regioselective bromination, steric and electronic effects must be considered; substituents like methyl groups direct bromination to the 5-position due to their electron-donating nature .
  • Validation : Monitor reaction progress using TLC and confirm regiochemistry via 1^1H NMR (e.g., coupling constants for aromatic protons) .

Q. How is this compound characterized using spectroscopic and crystallographic methods?

  • Techniques :

  • NMR : 1^1H and 13^{13}C NMR to identify methyl (δ ~2.5 ppm), ester carbonyl (δ ~165–170 ppm), and brominated furan protons (δ ~6.5–7.5 ppm).
  • X-ray Crystallography : Single crystals grown via slow evaporation in ethyl acetate. Refinement using SHELXL-97 with riding H-atom models (AFIX 137 command) .
    • Data Interpretation : Compare experimental bond lengths/angles (e.g., C-Br ~1.89 Å) to theoretical values from crystallographic databases .

Q. What purification strategies are effective for isolating high-purity this compound?

  • Methods :

  • Column Chromatography : Use hexane-ethyl acetate (2:1 v/v) for optimal separation of brominated derivatives .
  • Recrystallization : Ethyl acetate or dichloromethane-hexane mixtures yield high-purity crystals (>97% by HPLC) .
    • Purity Assessment : HPLC with UV detection (λ = 254 nm) or LC-MS for trace impurity analysis .

Advanced Research Questions

Q. How can contradictions between spectroscopic data and computational models be resolved?

  • Approach :

  • Cross-Validation : Compare experimental 1^1H NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software).
  • Crystal Structure Refinement : Use SHELX programs to resolve discrepancies in bond lengths/angles. For example, SHELXL’s restraints can adjust over/underestimated parameters .
    • Case Study : Inconsistent NOE correlations may arise from dynamic effects; variable-temperature NMR or solid-state NMR can clarify .

Q. What strategies optimize reaction conditions for higher yields in large-scale synthesis?

  • Variables to Optimize :

  • Solvent : Dichloromethane or THF for improved solubility of intermediates .
  • Catalyst : Lewis acids (e.g., BF₃·Et₂O) to accelerate esterification.
  • Temperature : Controlled bromination at 0–5°C to suppress di-substitution .
    • Table 1 : Yield Optimization Parameters
ParameterOptimal ConditionYield Improvement
SolventDichloromethane+15%
Temperature0–5°C+20%
CatalystBF₃·Et₂O (5 mol%)+25%

Q. How is this compound utilized in pharmaceutical intermediate synthesis?

  • Applications :

  • Spirocyclic Compounds : React with thiophene derivatives to form spiro[benzo[b]thiophene-benzofuran] scaffolds for kinase inhibitors .
  • Sulfoxide Derivatives : Oxidation with mCPBA (meta-chloroperbenzoic acid) introduces sulfoxide groups, enhancing bioactivity .
    • Case Study : The compound’s bromine atom facilitates Suzuki couplings with boronic acids to generate biaryl motifs in drug candidates .

Handling Contradictory Data

  • Example : Discrepancies in melting points between batches may arise from polymorphic forms. Use DSC (Differential Scanning Calorimetry) to identify polymorphs and optimize recrystallization solvents .

Retrosynthesis Analysis

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Methyl 5-bromo-2-methylfuran-3-carboxylate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.